molecular formula C18H22N2O3S B4592487 4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B4592487
M. Wt: 346.4 g/mol
InChI Key: HZDPKQLQFGGWPK-UHFFFAOYSA-N
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Description

4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound with the molecular formula C18H22N2O3S and a molecular weight of 346.44 g/mol . This compound is a benzamide derivative, characterized by the presence of a propyl group, a sulfamoylphenyl group, and an ethyl linkage. Benzamides are known for their diverse applications in pharmaceuticals and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfamoylphenyl group, in particular, contributes to its potential biological activities and applications in various fields.

Properties

IUPAC Name

4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-3-14-4-8-16(9-5-14)18(21)20-13-12-15-6-10-17(11-7-15)24(19,22)23/h4-11H,2-3,12-13H2,1H3,(H,20,21)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDPKQLQFGGWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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